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Compound of Interest

(2-(Benzyloxy)-3-
Compound Name:
chlorophenyl)boronic acid

Cat. No.: B593923

For Researchers, Scientists, and Drug Development Professionals

(2-(Benzyloxy)-3-chlorophenyl)boronic acid is a substituted phenylboronic acid with the
chemical formula C13H12BCIOs.[1] This technical guide provides a comprehensive overview of
its chemical structure, properties, and potential applications, with a focus on its role as a
building block in organic synthesis, particularly in the context of drug discovery and
development. Due to the limited availability of specific experimental data for this compound in
published literature, this guide presents representative protocols and workflows based on
established methods for similar boronic acids.

Chemical Structure and Properties

(2-(Benzyloxy)-3-chlorophenyl)boronic acid is characterized by a phenyl ring substituted
with a boronic acid group, a benzyloxy group, and a chlorine atom. The precise arrangement of
these functional groups dictates its reactivity and potential biological activity.
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Property Value Source
CAS Number 1217500-57-6 [1]
Molecular Formula C13H12BCIO3 [1]
Molecular Weight 262.5 g/mol [1]
Purity Typically 297% [1]
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The chemical structure of (2-(Benzyloxy)-3-chlorophenyl)boronic acid is depicted in the
following diagram:

Caption: Chemical structure of (2-(Benzyloxy)-3-chlorophenyl)boronic acid.

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for (2-(Benzyloxy)-3-chlorophenyl)boronic
acid is not readily available, a general and widely used method for the synthesis of arylboronic
acids is through the reaction of a Grignard reagent with a trialkyl borate.[2]

Representative Synthesis Protocol (Grignard Method):

o Grignard Reagent Formation: The corresponding aryl bromide, 1-bromo-2-(benzyloxy)-3-
chlorobenzene, would be reacted with magnesium turnings in an anhydrous ether solvent
(e.q., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) to
form the Grignard reagent, (2-(benzyloxy)-3-chlorophenyl)magnesium bromide.

» Borylation: The freshly prepared Grignard reagent is then added dropwise to a cooled
solution (-78 °C) of a trialkyl borate, such as trimethyl borate or triisopropy! borate, in an
anhydrous ether solvent.

» Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and then quenched by the addition of an aqueous acid (e.g., hydrochloric acid).

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://cymitquimica.com/products/10-F212339/1217500-57-6/2-benzyloxy-3-chlorophenylboronic-acid/
https://cymitquimica.com/products/10-F212339/1217500-57-6/2-benzyloxy-3-chlorophenylboronic-acid/
https://cymitquimica.com/products/10-F212339/1217500-57-6/2-benzyloxy-3-chlorophenylboronic-acid/
https://cymitquimica.com/products/10-F212339/1217500-57-6/2-benzyloxy-3-chlorophenylboronic-acid/
https://cymitquimica.com/products/10-F212339/1217500-57-6/2-benzyloxy-3-chlorophenylboronic-acid/
https://www.benchchem.com/product/b593923?utm_src=pdf-body
https://www.benchchem.com/product/b593923?utm_src=pdf-body
https://www.benchchem.com/product/b593923?utm_src=pdf-body
https://www.benchchem.com/product/b593923?utm_src=pdf-body
https://www.benchchem.com/synthesis/pse-6e77e626c1d74e1883fed239d9e2c064
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Workup and Purification: The aqueous and organic layers are separated. The aqueous layer
is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are
washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is
removed under reduced pressure. The crude product is then purified by a suitable method,
such as recrystallization or column chromatography, to yield (2-(Benzyloxy)-3-
chlorophenyl)boronic acid.

The following diagram illustrates the general workflow for this synthesis:
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Caption: General workflow for the synthesis of an arylboronic acid via the Grignard method.

Applications in Drug Development

Boronic acids and their derivatives are important compounds in medicinal chemistry and drug
discovery.[3] They are known to be versatile intermediates in the synthesis of complex organic
molecules, largely due to their participation in palladium-catalyzed cross-coupling reactions,
such as the Suzuki-Miyaura coupling.[4] This reaction allows for the formation of carbon-carbon
bonds, a fundamental process in the construction of the carbon skeletons of many
pharmaceutical agents.[4]

While no specific applications of (2-(Benzyloxy)-3-chlorophenyl)boronic acid in drug
development have been reported in the scientific literature, its structure suggests its potential
use as a building block for the synthesis of novel bioactive molecules. The presence of the
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benzyloxy and chloro substituents on the phenyl ring can influence the pharmacokinetic and
pharmacodynamic properties of the final compounds.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

A general procedure for a Suzuki-Miyaura cross-coupling reaction involving an arylboronic acid
is as follows:

e Reaction Setup: In a reaction vessel, the aryl halide (e.g., an aryl bromide or iodide), (2-
(Benzyloxy)-3-chlorophenyl)boronic acid (typically 1.1-1.5 equivalents), a palladium
catalyst (e.g., Pd(PPhs)s, Pd(OAC)2, or a pre-catalyst), a base (e.g., K2COs, Cs2COs, or
K3POa), and a suitable solvent (e.g., toluene, dioxane, or a mixture of solvents like
DMF/water) are combined under an inert atmosphere.[5]

e Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120
°C and stirred for a period of 2 to 24 hours, or until the reaction is complete as monitored by
techniques like TLC or LC-MS.

e Workup and Purification: Upon completion, the reaction mixture is cooled to room
temperature, diluted with water, and extracted with an organic solvent. The combined organic
layers are washed, dried, and concentrated. The resulting crude product is then purified by
column chromatography or recrystallization to afford the desired biaryl product.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism:
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Conclusion

(2-(Benzyloxy)-3-chlorophenyl)boronic acid is a valuable chemical intermediate with
significant potential in organic synthesis, particularly for the construction of complex molecular
architectures relevant to drug discovery. While specific data on its biological activity and
applications are currently lacking in the public domain, its structural features make it an
attractive building block for medicinal chemists. The representative protocols provided in this
guide offer a foundation for its synthesis and utilization in Suzuki-Miyaura cross-coupling
reactions, paving the way for the exploration of novel chemical entities. Further research into
this compound is warranted to fully elucidate its potential in the development of new
therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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